molecular formula C8H5ClN2 B1603867 5-Chloroquinazoline CAS No. 7556-90-3

5-Chloroquinazoline

Cat. No. B1603867
CAS RN: 7556-90-3
M. Wt: 164.59 g/mol
InChI Key: BUYNQWWHXMVWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroquinazoline is a derivative of quinazoline, a class of organic compounds that are part of the heterocyclic fused rings . Quinazoline and its derivatives have been considered as a novel class of cancer chemotherapeutic agents that show promising activity against different tumors .


Synthesis Analysis

Quinazoline derivatives can be synthesized using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper . Another method involves substitution reactions with 6,7-disubstituted 4-chloroquinazoline and benzyl piperazine .


Molecular Structure Analysis

The molecular formula of 5-Chloroquinazoline is C8H5ClN2 . It has a molecular weight of 164.59 g/mol . The InChI string representation of its structure is InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6 (7)4-10-5-11-8/h1-5H .


Chemical Reactions Analysis

Quinazoline derivatives can be synthesized using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper . This nano-catalyst was used in the three-component one-pot synthesis of quinazoline derivatives . Another method involves substitution reactions with 6,7-disubstituted 4-chloroquinazoline and benzyl piperazine .


Physical And Chemical Properties Analysis

The molecular weight of 5-Chloroquinazoline is 164.59 g/mol . Its molecular formula is C8H5ClN2 . The InChI string representation of its structure is InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6 (7)4-10-5-11-8/h1-5H .

Scientific Research Applications

Anticancer Potential

5-Chloroquinazoline has been explored for its potential in cancer therapy. A study by (Yan et al., 2013) reported the synthesis of polyhalo 2-aryl-4-aminoquinazolines with notable anticancer activities against various human cell lines, highlighting the substance's potential in cancer treatment. Similarly, (Sonego et al., 2019) discovered that 7-chloroquinoline-1,2,3-triazoyl carboxamides, related to 5-chloroquinazoline, induced cell cycle arrest and apoptosis in human bladder carcinoma cells.

Antimicrobial and Antiviral Properties

Studies have shown that derivatives of 5-chloroquinazoline exhibit antimicrobial and antiviral properties. (Marvadi et al., 2019) synthesized novel 5-chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines that act as dual inhibitors of Mycobacterium tuberculosis and influenza virus.

Neurological Applications

The application of 5-chloroquinazoline in neurological conditions was indicated by (Mao & Schimmer, 2008), who discussed the repurposing of Clioquinol, a derivative of 5-chloroquinazoline, for the treatment of Alzheimer's disease due to its ability to bind copper and dissolve beta-amyloid plaques in the brain.

Tuberculosis Treatment

Cloxyquin, a derivative of 5-chloroquinazoline, was found to exhibit significant antituberculosis activity, even against multidrug-resistant isolates, as reported by (Hongmanee et al., 2006).

Potential in Antidepressant Development

Research by (Dukat et al., 2013) identified 2-Amino-6-chloro-3,4-dihydroquinazoline as a novel 5-HT3 receptor antagonist with antidepressant-like action, suggesting its possible use in developing new antidepressants.

Anti-inflammatory and Analgesic Effects

Compounds related to 5-chloroquinazoline have been studied for their anti-inflammatory and analgesic properties. (Kamal & Sattur, 1983) reported the synthesis of 5-aryl-12H-quinazolino[3,2-a]quinazolin-12-ones with potential analgesic and anti-inflammatory activities.

Future Directions

Quinazoline and its derivatives have been considered as a novel class of cancer chemotherapeutic agents that show promising activity against different tumors . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency . Bacterial energy metabolism has also become a promising target for next-generation tuberculosis chemotherapy .

properties

IUPAC Name

5-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYNQWWHXMVWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617816
Record name 5-Chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroquinazoline

CAS RN

7556-90-3
Record name 5-Chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloroquinazoline
Reactant of Route 2
5-Chloroquinazoline
Reactant of Route 3
5-Chloroquinazoline
Reactant of Route 4
5-Chloroquinazoline
Reactant of Route 5
5-Chloroquinazoline
Reactant of Route 6
5-Chloroquinazoline

Citations

For This Compound
73
Citations
A Rosowsky, CE Mota, JE Wright… - Journal of medicinal …, 1994 - ACS Publications
… 2,4-diamino-5-chloroquinazoline nucleus and describe their … 2,4-Diamino-5-chloroquinazoline-6-carbonitrile (18) has … of 2,4,6triamino-5-chloroquinazoline (19) toobtain classical and …
Number of citations: 48 pubs.acs.org
PK Rogan, GJB William - Acta Crystallographica Section B …, 1980 - scripts.iucr.org
… The present compound (2,4,6-triamino-5-chloroquinazoline, TCQ) is a fused di-aryl heterocycle with no conformational flexibility and represents a structural type distinct from other …
Number of citations: 6 scripts.iucr.org
WE Hunt, CH Schwalbe, K Bird… - Biochemical …, 1980 - portlandpress.com
… Comparison of 2,4,6triamino-5-chloroquinazoline and 2,4-diaminoquinazoline shows that, … 2-amino position of 2,4,6-triamino5-chloroquinazoline. The total energy increased by 7.25 kJ/…
Number of citations: 42 portlandpress.com
J Davoll, AM Johnson - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
… this, followed by reduction with tin(I1) chloride, gave 2,4,6-triamino-5-chloroquinazoline (the structure of which that the major component from the reaction with was established by …
Number of citations: 92 pubs.rsc.org
WLF Armarego - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… The spectrum of 5-chloroquinazoline cation shows a very weak absorption at longer wavelengths which tails off without a distinct maximum. This indicates that it is largely hydrated but …
Number of citations: 39 pubs.rsc.org
H ASAKAWA, M MATANO - Chemical and Pharmaceutical Bulletin, 1979 - jstage.jst.go.jp
… However, 5—chloroquinazoline-6-sulfonamide derivatives (XIIa—c) and 5—chloroquinazoline— 8-sulfonamide derivatives (XXa, XXc), synthesized from sulfamoylanthranilic acid deriva…
Number of citations: 21 www.jstage.jst.go.jp
CH Schwalbe, GJB Williams - Acta Crystallographica Section C …, 1986 - scripts.iucr.org
… Two other structures in the 2,4-diaminoquinazoline (DAQ) series have also been determined: 2,4,6-triamino-5- chloroquinazoline (II) shows interesting NH2...NH2 hydrogen bonding …
Number of citations: 4 scripts.iucr.org
H Lau, JT Ferlan, VH Brophy, A Rosowsky… - Antimicrobial agents …, 2001 - Am Soc Microbiol
… of 2,4-diamino-5-chloroquinazoline-6-carbonitrile with an arylamine (entries 36 and 37), by reductive coupling of 2,4,6-triamino-5-chloroquinazoline with an aromatic aldehyde (entries …
Number of citations: 44 journals.asm.org
D Mastropaolo, HW Smith, A Camerman… - Journal of medicinal …, 1986 - ACS Publications
… are very likely indications of true bond order in the quinazoline ring as a similar bonding pattern has been observed in the reported structure of 2,4,6-triamino-5-chloroquinazoline.5 The …
Number of citations: 6 pubs.acs.org
朝川博之, 俣野光雄 - Chemical and Pharmaceutical Bulletin, 1979 - jlc.jst.go.jp
… However, 5—chloroquinazoline-6-sulfonamide derivatives (XIIa—c) and 5—chloroquinazoline— 8-sulfonamide derivatives (XXa, XXc), synthesized from sulfamoylanthranilic acid deriva…
Number of citations: 2 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.